molecular formula C9H13NO2S B2602110 Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate CAS No. 79714-11-7

Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate

Cat. No. B2602110
CAS RN: 79714-11-7
M. Wt: 199.27
InChI Key: ABJVSMMROHLFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate is a chemical compound with the molecular formula C9H13NO2S . It is used for testing and research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate consists of nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom . The specific arrangement of these atoms forms the unique structure of this compound.


Physical And Chemical Properties Analysis

Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate has a molecular weight of 199.27 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Pharmacological Activities

Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate and its derivatives are synthesized for various pharmacological studies. The synthesis processes often involve reactions like the Whol-Ziegler reaction, Williamson reaction, and esterification. These compounds have been explored for their potential in enhancing learning and memory in animal models, indicating a facilitative effect on cognitive functions (Jiang Jing-ai, 2006). Additionally, microwave-assisted synthesis of such compounds has shown promising anti-inflammatory, analgesic, and antioxidant activities, with certain derivatives exhibiting activities comparable to standard drugs like indomethacin and aspirin (M. Attimarad, M. Khedr, Bandar E. Aldhubiab, 2017).

Antimicrobial Activity

The antimicrobial properties of derivatives synthesized from ethyl 2-[(thiophen-3-ylmethyl)amino]acetate have also been a subject of research. For instance, Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes were studied for their antimicrobial activities, highlighting the significance of these compounds in developing new antimicrobial agents (M. Arora, J. Saravanan, S. Mohan, S. Bhattacharjee, 2013).

Anticancer Activities

Novel thiophenylchromane derivatives, synthesized from ethyl 2-[(thiophen-3-ylmethyl)amino]acetate, have been evaluated for their anticancer activities. Such studies are crucial in the ongoing search for more effective and less toxic cancer treatments. The crystal structure analysis of these compounds supports their potential use in anticancer therapy (S. Vaseghi, S. Emami, Mohamad Shokerzadeh, Zinatossadat Hossaini, Mohamad Yousefi, 2021).

Corrosion Inhibition

Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate derivatives have been identified as effective corrosion inhibitors, especially for mild steel in acidic environments. Their efficiency as corrosion inhibitors is attributed to the formation of a protective layer on the metal surface, significantly reducing the rate of corrosion. This application is particularly valuable in industries where metal preservation is critical (D. Daoud, T. Douadi, S. Issaadi, S. Chafaa, 2014).

Future Directions

Thiophene-based analogs, such as Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate, have attracted interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further.

properties

IUPAC Name

ethyl 2-(thiophen-3-ylmethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-12-9(11)6-10-5-8-3-4-13-7-8/h3-4,7,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVSMMROHLFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate

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